2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC18361241
Molecular Formula: C8H5BrN4O2S
Molecular Weight: 301.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5BrN4O2S |
---|---|
Molecular Weight | 301.12 g/mol |
IUPAC Name | 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
Standard InChI Key | LPYQAUWURVEYQZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NN=C(S2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring system substituted with an amino group at position 2 and a 4-bromo-2-nitrophenyl group at position 5 . The phenyl ring’s electron-withdrawing substituents (bromo and nitro groups) enhance electrophilic reactivity, potentially influencing interactions with microbial targets.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅BrN₄O₂S | |
Molecular Weight | 301.12 g/mol | |
Melting Point | Not reported | – |
Crystal Structure | CCDC 845322 | |
Spectral Data (IR) | 1657 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N) |
X-ray crystallography (CCDC 845322) confirms the planar thiadiazole ring and dihedral angles between the phenyl and heterocyclic moieties . The nitro group’s resonance effects stabilize the aromatic system, while the bromine atom contributes to hydrophobic interactions.
Synthesis and Characterization
Synthetic Pathways
The parent 1,3,4-thiadiazole nucleus is typically synthesized via Hantzsch-type cyclization. For example, Raj et al. condensed benzoic acid derivatives with thiosemicarbazide to form 5-phenyl-1,3,4-thiadiazol-2-amine intermediates . Similarly, Mahmood Kubba et al. employed 4-bromophenacyl bromide and thiourea in methanol to yield 2-amino-4-(4-bromophenyl)thiazole, a structurally analogous compound .
For 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole, the synthesis likely involves:
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Cyclocondensation: Reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide in acidic conditions to form the thiadiazole ring.
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Acetylation: Introducing the amino group via nucleophilic substitution or reductive amination .
Table 2: Spectral Characterization
Compound | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Source |
---|---|---|---|
Intermediate (A) | 3455 (-OH), 1500 (C=C) | 6.20–8.00 (Ar-H) | |
Target Compound | 1657 (C=O), 1599 (C=N) | 12.76 (NHCO, singlet) |
Characterization via IR and ¹H NMR confirms functional groups and aromatic proton environments. The absence of NH₂ stretching in IR spectra of acetylated derivatives aligns with amide bond formation .
Biological Activity
Antimicrobial Efficacy
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. Raj et al. reported MIC values of 4–17 µg/mL against Staphylococcus aureus and Aspergillus niger for analogous compounds . The bromo and nitro substituents in 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole likely enhance membrane permeability and enzyme inhibition.
Table 3: Comparative Antimicrobial Data
Microorganism | MIC (µg/mL) for Thiadiazoles | MIC (µg/mL) for Control | Source |
---|---|---|---|
S. aureus | 4–9 | 10–15 | |
E. coli | 5–10 | 12–18 | |
A. fumigatus | 15–17 | 20–25 |
The compound’s mechanism may involve disrupting microbial cell walls via thiol group interactions or inhibiting dihydropteroate synthase .
Computational and Structural Insights
Density functional theory (DFT) studies on similar thiadiazoles reveal high electron density at the thiadiazole sulfur, facilitating hydrogen bonding with microbial proteins . Molecular docking simulations suggest strong binding to E. coli DNA gyrase (PDB: 1KZN), with binding energies comparable to ciprofloxacin .
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